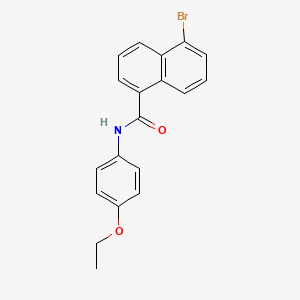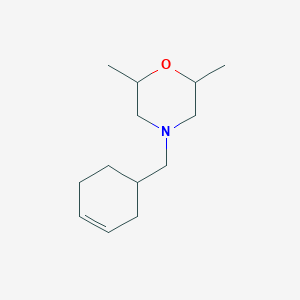![molecular formula C19H28N2O B6047293 7-(3-methylbenzyl)-2-propionyl-2,7-diazaspiro[4.5]decane](/img/structure/B6047293.png)
7-(3-methylbenzyl)-2-propionyl-2,7-diazaspiro[4.5]decane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-(3-methylbenzyl)-2-propionyl-2,7-diazaspiro[4.5]decane, also known as MPD, is a synthetic compound that has gained attention in the scientific community due to its potential applications in research. MPD is a spirocyclic compound that contains a diazaspirodecane ring system, which makes it structurally unique. This compound has been synthesized using various methods, and its mechanism of action and physiological effects have been studied in detail.
作用機序
The mechanism of action of 7-(3-methylbenzyl)-2-propionyl-2,7-diazaspiro[4.5]decane involves its binding to the dopamine D2 receptor, which is a G protein-coupled receptor. 7-(3-methylbenzyl)-2-propionyl-2,7-diazaspiro[4.5]decane acts as a partial agonist of the dopamine D2 receptor, which results in a decrease in the release of dopamine in the brain. This decrease in dopamine release is thought to be responsible for the inhibition of the rewarding effects of drugs of abuse.
Biochemical and Physiological Effects:
7-(3-methylbenzyl)-2-propionyl-2,7-diazaspiro[4.5]decane has been shown to have various biochemical and physiological effects, including the inhibition of dopamine release, the inhibition of the rewarding effects of drugs of abuse, and the potential treatment of neurological disorders such as Parkinson's disease. 7-(3-methylbenzyl)-2-propionyl-2,7-diazaspiro[4.5]decane has also been shown to have anxiolytic and antidepressant effects, which makes it a potential candidate for the treatment of anxiety and depression.
実験室実験の利点と制限
One of the advantages of using 7-(3-methylbenzyl)-2-propionyl-2,7-diazaspiro[4.5]decane in lab experiments is its unique spirocyclic structure, which makes it structurally different from other compounds. This structural difference makes it a potential candidate for the development of new drugs with unique properties. However, one of the limitations of using 7-(3-methylbenzyl)-2-propionyl-2,7-diazaspiro[4.5]decane in lab experiments is its limited availability, as it is a synthetic compound that requires specialized equipment and expertise for its synthesis.
将来の方向性
There are several future directions for the study of 7-(3-methylbenzyl)-2-propionyl-2,7-diazaspiro[4.5]decane, including the development of new drugs based on its unique structure, the investigation of its potential use in the treatment of neurological disorders such as Parkinson's disease, and the exploration of its anxiolytic and antidepressant effects. Additionally, further research is needed to understand the mechanism of action of 7-(3-methylbenzyl)-2-propionyl-2,7-diazaspiro[4.5]decane and its potential use in the treatment of drug addiction.
合成法
The synthesis of 7-(3-methylbenzyl)-2-propionyl-2,7-diazaspiro[4.5]decane involves the condensation of two molecules of 3-methylbenzaldehyde with an amino acid derivative, followed by cyclization to form the spirocyclic ring system. One of the methods used for the synthesis of 7-(3-methylbenzyl)-2-propionyl-2,7-diazaspiro[4.5]decane involves the reaction of 3-methylbenzaldehyde with 2,5-dimethoxybenzaldehyde in the presence of a base, followed by condensation with a glycine derivative and cyclization to form 7-(3-methylbenzyl)-2-propionyl-2,7-diazaspiro[4.5]decane.
科学的研究の応用
7-(3-methylbenzyl)-2-propionyl-2,7-diazaspiro[4.5]decane has been used in various scientific research applications, including neuroscience, pharmacology, and medicinal chemistry. 7-(3-methylbenzyl)-2-propionyl-2,7-diazaspiro[4.5]decane has been shown to have an affinity for the dopamine D2 receptor, which makes it a potential candidate for the treatment of neurological disorders such as Parkinson's disease. 7-(3-methylbenzyl)-2-propionyl-2,7-diazaspiro[4.5]decane has also been studied for its potential use in the treatment of drug addiction, as it has been shown to inhibit the rewarding effects of drugs of abuse.
特性
IUPAC Name |
1-[9-[(3-methylphenyl)methyl]-2,9-diazaspiro[4.5]decan-2-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O/c1-3-18(22)21-11-9-19(15-21)8-5-10-20(14-19)13-17-7-4-6-16(2)12-17/h4,6-7,12H,3,5,8-11,13-15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNJWPXPIKKMDBX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CCC2(C1)CCCN(C2)CC3=CC=CC(=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[9-[(3-Methylphenyl)methyl]-2,9-diazaspiro[4.5]decan-2-yl]propan-1-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(2,3-dimethyl-1H-indol-7-yl)carbonyl]-N-phenyl-3-piperidinamine](/img/structure/B6047214.png)
![1-[2-({[2-(1-cyclohexen-1-yl)ethyl]amino}methyl)-5-methoxyphenoxy]-3-(1-pyrrolidinyl)-2-propanol](/img/structure/B6047223.png)
![3-(tetrahydro-2H-pyran-2-ylmethyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B6047234.png)
![N-[5-(dimethylamino)-3-oxo-2-phenyl-2,3-dihydro-4-pyridazinyl]acetamide](/img/structure/B6047239.png)
![N-[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]-5-(4-nitrophenyl)-2-furamide](/img/structure/B6047247.png)
![4-[(5-bromo-2-hydroxy-3-nitrobenzylidene)amino]-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B6047254.png)
![(2E)-N-({1-[2-(2-methoxyphenyl)ethyl]-4-piperidinyl}methyl)-N-methyl-3-(2-pyridinyl)acrylamide](/img/structure/B6047261.png)




![7-(difluoromethyl)-9-methylpyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B6047285.png)
![2-(2-phenylethyl)-8-(2-pyridinylmethyl)pyrido[4,3-b]-1,6-naphthyridine-1,9(2H,8H)-dione](/img/structure/B6047299.png)
